molecular formula C22H24N4O2S2 B2625739 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-17-2

3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2625739
CAS RN: 847403-17-2
M. Wt: 440.58
InChI Key: BCRVYZOBGITQCV-UHFFFAOYSA-N
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Description

3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, similar in structure to the compound , have been investigated for their role as corrosion inhibitors. These substances, including variants with triazole and methoxyphenyl groups, have shown effectiveness in protecting mild steel against corrosion in acidic environments. This is particularly significant in industrial applications where corrosion resistance is critical. The inhibition efficiency of these compounds increases with concentration, and their adsorption behavior follows the Langmuir isotherm model, indicating a strong and specific interaction with the metal surface (Yadav et al., 2013).

Biological Activity

Synthesis and characterization of benzothiazole and triazole derivatives have been extensively studied, particularly for their biological activities. These compounds, including those with methoxyphenyl groups, exhibit significant antimicrobial and anti-inflammatory properties. The structural modification of these molecules allows for the exploration of their interactions with various biological targets, suggesting potential applications in the development of new pharmaceutical agents. The presence of methoxy groups and other substituents has been linked to enhanced toxicity against bacteria, showcasing the potential for these compounds in antibacterial therapy (Uma et al., 2017).

Anticancer and Anti-inflammatory Applications

Further research into benzimidazole derivatives bearing triazole units has investigated their anticancer properties. Studies utilizing density functional theory and molecular docking have revealed the tautomeric stability and conformational preferences of these compounds, highlighting their potential as inhibitors of specific cancer-related enzymes. The interaction of these molecules with cancer cell receptors suggests their applicability in anticancer therapy, with some derivatives showing promise as effective EGFR inhibitors (Karayel, 2021).

Angiotensin II Antagonism

Triazole derivatives have also been studied for their ability to act as angiotensin II antagonists, a crucial target in the treatment of hypertension. The modification of these compounds, including the incorporation of methoxyphenyl and thiazole groups, has led to the development of potent inhibitors that effectively block the angiotensin II receptor, offering potential therapeutic benefits in cardiovascular diseases (Ashton et al., 1993).

properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-15(2)12-13-29-21-24-23-20(26(21)16-8-10-17(28-3)11-9-16)14-25-18-6-4-5-7-19(18)30-22(25)27/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVYZOBGITQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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